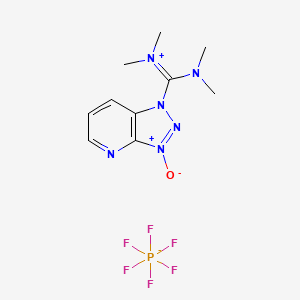

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Overview

Description

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a uranium-based coupling reagent widely employed in peptide synthesis and organic chemistry for activating carboxylic acids to form amides or esters. Its molecular formula is C₁₀H₁₅F₆N₆OP, with a molecular weight of 380.23 g/mol and CAS number 148893-10-1 . HATU incorporates a 7-aza-benzotriazole moiety, which enhances its reactivity by stabilizing the active intermediate and reducing racemization during peptide bond formation. It is commercially available with purity >99% and is utilized in diverse applications, including anticancer drug development , vaccine delivery systems , and materials science .

Preparation Methods

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylchloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves the following steps:

Reaction of HOAt with TCFH: This step forms the uronium salt.

Basic Conditions: The reaction is carried out under basic conditions to facilitate the formation of this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is primarily used in amine acylation reactions, particularly in peptide synthesis . The typical reaction mechanism involves two steps:

Formation of OAt-active ester: The carboxylate anion attacks this compound to form an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion then attacks this salt, forming the OAt-active ester.

Acylation: The nucleophile (such as an amine) attacks the OAt-active ester, resulting in the formation of the acylated product

Common reagents and conditions used in these reactions include:

Solvents: Dimethylformamide (DMF) or other polar aprotic solvents.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Characteristics:

- Molecular Formula: C10H15N6O.F6P

- Molecular Weight: 380.23 g/mol

- CAS Number: 148893-10-1

HATU functions primarily as a coupling agent in the formation of peptide bonds. Its mechanism involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amides or peptides. The process can be summarized as follows:

- Formation of Active Ester: The carboxylate anion reacts with HATU to generate an unstable O-acyl (tetramethyl)isouronium salt.

- Nucleophilic Attack: An amine attacks the O-acyl intermediate, resulting in the formation of the desired peptide bond.

Peptide Synthesis

HATU is extensively used in both solid-phase and solution-phase peptide synthesis due to its high coupling efficiency and low racemization rates. It allows for the efficient formation of peptide bonds even in complex sequences.

Table 1: Comparison of Coupling Reagents

| Reagent | Efficiency | Racemization | Common Use |

|---|---|---|---|

| HATU | High | Low | Peptide Synthesis |

| HBTU | Moderate | Moderate | Peptide Synthesis |

| DIC | Low | High | General Coupling |

siRNA Conjugation

HATU facilitates the conjugation of small interfering RNA (siRNA) with carboxylic acids, enhancing the diversity and functionality of siRNA constructs. This application is crucial in gene silencing technologies and therapeutic developments.

Medicinal Chemistry

In medicinal chemistry, HATU is employed in the synthesis of peptide-drug conjugates. These conjugates combine therapeutic peptides with drugs to enhance efficacy and specificity in targeting disease sites.

Biochemical Studies

The compound is also utilized in biochemical studies for synthesizing complex peptides that require precise linkage without structural compromises.

Case Studies

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using HATU in solid-phase peptide synthesis resulted in higher yields compared to traditional methods using DIC or HBTU. The study highlighted a specific peptide sequence synthesized with an overall yield improvement of 30% when HATU was employed.

Case Study 2: siRNA Conjugation

Research involving the conjugation of siRNA to targeting ligands showed that HATU provided superior coupling efficiency, leading to enhanced cellular uptake and gene silencing efficacy compared to other reagents.

Mechanism of Action

The mechanism of action of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate involves the activation of carboxylic acids to form active esters, which then react with nucleophiles to form amide bonds . The process can be summarized as follows:

Deprotonation: The base deprotonates the carboxylic acid.

Activation: The carboxylate anion attacks this compound, forming an O-acyl (tetramethyl)isouronium salt.

Formation of Active Ester: The OAt anion reacts with the intermediate to form the OAt-active ester.

Acylation: The nucleophile (amine) attacks the active ester, resulting in the formation of the amide bond.

Comparison with Similar Compounds

HATU belongs to the family of uranium/aminium reagents, which are critical for facilitating coupling reactions. Below is a detailed comparison with its structural analogs, particularly HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Structural and Functional Differences

Stability and Handling

- HATU solutions in DMF are stable for ≤1 week at 0°C but degrade rapidly at room temperature .

- HBTU exhibits similar stability but is less sensitive to moisture due to the absence of the aza group.

Research Findings and Case Studies

Anticancer Drug Development

- HATU was pivotal in synthesizing oxazole/thiazole analogs of sulindac, achieving excellent yields (85–95%) for amide intermediates, which exhibited potent antitumor activity .

- In contrast, HBTU-mediated reactions under identical conditions yielded 5–10% lower efficiency due to slower activation .

Vaccine Delivery Systems

- HATU enabled efficient conjugation of peptide antigens to nanoparticles, critical for developing a potent vaccine delivery system with high reproducibility .

Materials Science

- HATU facilitated the functionalization of AFM tips with DOPA for adhesion studies, demonstrating its utility in surface chemistry applications .

Biological Activity

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, commonly referred to as HATU, is a widely utilized coupling reagent in peptide synthesis. Its biological activity is primarily associated with its role in facilitating peptide bond formation and enhancing the efficiency of various biochemical reactions. This article explores the biological activity of HATU, including its mechanisms of action, applications in research, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 148893-10-1

- Molecular Formula : C10H15F6N6O.P

- Molecular Weight : 380.24 g/mol

Structure

The structure of HATU features a uronium moiety that plays a critical role in its reactivity as a coupling agent. The presence of the 7-aza-benzotriazole group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

HATU functions as a coupling reagent by activating carboxylic acids to form O-acylurea intermediates. This activation facilitates the nucleophilic attack by amines, leading to the formation of peptide bonds. The efficiency of HATU in this process minimizes racemization and preserves the chiral integrity of amino acids during synthesis .

Applications in Peptide Synthesis

HATU is extensively used in both solid-phase and solution-phase peptide synthesis due to its high coupling efficiency and low side reactions. It has been shown to significantly improve reaction yields compared to other coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

Table 1: Comparison of Coupling Reagents

| Coupling Reagent | Yield Improvement | Racemization Risk | Solubility |

|---|---|---|---|

| HATU | High | Low | Excellent |

| DCC | Moderate | Moderate | Poor |

| EDC | Moderate | High | Good |

Cellular Effects and Research Applications

In addition to its role in peptide synthesis, HATU has been utilized in diverse research applications including:

- siRNA Conjugation : Facilitates the conjugation of small interfering RNA molecules with carboxylic acids, enhancing their delivery and efficacy in gene silencing.

- Medicinal Chemistry : Used in the synthesis of peptide-drug conjugates, which combine therapeutic peptides with drugs to improve targeting and effectiveness against diseases .

- Biochemical Studies : Employed in synthesizing complex peptides for studying protein interactions and functions .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using HATU for synthesizing neuropeptides resulted in higher yields compared to traditional methods. The researchers noted that HATU's ability to activate carboxylic acids efficiently led to a significant reduction in reaction time while maintaining high purity levels .

Case Study 2: siRNA Applications

In another investigation, HATU was utilized for conjugating siRNA with targeting ligands. The resulting constructs exhibited enhanced cellular uptake and gene silencing capabilities compared to non-conjugated siRNA, highlighting HATU's versatility beyond just peptide synthesis.

Q & A

Basic Research Questions

Q. What is the standard protocol for using HATU in Fmoc-based solid-phase peptide synthesis (SPPS)?

HATU is typically employed as a coupling reagent at a 1:1 molar ratio relative to the amino acid. The amino acid (1 mmol) is dissolved in DMF (0.5–2.5 mL) and activated with 1.56 equivalents of DIPEA for 5–20 minutes. For cysteine residues, reduce DIPEA to 1.1 equivalents to minimize base-sensitive side reactions. Coupling proceeds for 20 minutes to 2 hours under inert conditions. Post-coupling, resins are washed with DMF and dichloromethane to remove excess reagents .

Q. How does HATU’s activation mechanism differ from other uronium-based coupling reagents like HBTU or HCTU?

HATU activates carboxylic acids via formation of an active acyloxybenzotriazole intermediate, enhanced by the electron-withdrawing aza group on the benzotriazole moiety. Compared to HBTU (which uses HOBt) and HCTU (6-chloro-HOBt), HATU’s 7-azabenzotriazole (HOAt) derivative reduces racemization and improves coupling efficiency, particularly for sterically hindered residues. This is critical for synthesizing long or complex peptides .

Advanced Research Questions

Q. How can HATU-mediated cyclization of peptides in solution phase be optimized?

After cleavage from acid-labile resins (e.g., 2-chlorotrityl), side-chain-protected linear peptides are cyclized in solution using HATU (1.5–2.0 eq) and DIPEA (2–3 eq) in DMF or DCM. Key steps:

- Activation time : 10–15 minutes pre-activation.

- Concentration : Dilute conditions (0.1–0.5 mM) to favor intramolecular cyclization over oligomerization.

- Purification : Post-cyclization, deprotect side chains (e.g., TFA/H2O/TIPS (95:2.5:2.5)), and purify via RP-HPLC .

Q. What strategies mitigate racemization during HATU-activated couplings of sensitive residues (e.g., Cys, His)?

- Reduced base stoichiometry : Use 1.1 eq DIPEA for cysteine to prevent β-elimination .

- Low-temperature coupling : Perform reactions at 0–4°C for histidine to minimize imidazole ring side reactions.

- Additive screening : Incorporate HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the active intermediate and suppress racemization .

Q. How does HATU perform in non-peptide applications, such as functionalizing nanomaterials?

HATU activates carboxylic acid groups on graphene oxide (GO) for amidation with diamines (e.g., ethylenediamine). Protocol:

- Activation : Stir GO with HATU (2 eq) and DIPEA (4 eq) in DMF for 1 hour.

- Reaction : Add diamine (5 eq) and react for 24 hours at 25°C.

- Purification : Centrifuge and wash with ethanol to remove unreacted reagents. This method enhances GO’s dispersibility and biofunctionalization potential .

Q. Comparative and Methodological Analysis

Q. How do reaction conditions (solvent, base, temperature) influence HATU’s coupling efficiency?

Q. What analytical techniques validate HATU’s role in minimizing epimerization during peptide synthesis?

- Circular Dichroism (CD) : Confirms secondary structure integrity.

- Chiral HPLC : Quantifies D/L-amino acid ratios post-synthesis.

- MALDI-TOF MS : Verifies molecular weight accuracy, ensuring no deletion sequences. Studies show HATU reduces epimerization to <1% compared to 3–5% with HBTU .

Q. Troubleshooting and Contradiction Resolution

Q. Why might HATU fail to activate certain sterically hindered amino acids (e.g., Aib, N-methylated residues)?

Steric hindrance can impede HATU’s access to the carboxylic acid. Solutions:

- Extended activation : Increase pre-activation time to 30 minutes.

- Microwave-assisted synthesis : Apply 10–20 W irradiation to enhance reaction kinetics.

- Alternative reagents : Combine HATU with COMU for challenging residues .

Q. How to resolve discrepancies in coupling efficiency between HATU and HCTU in automated peptide synthesizers?

HCTU (6-chloro-HOBt derivative) may outperform HATU in some automated systems due to faster activation kinetics. Validate via:

Properties

IUPAC Name |

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWBBCNCSMBKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026946 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200731-31-3 | |

| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.